

Application Notes and Protocols for the Chemical Synthesis of Delta-Octalactone

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Compound of Interest

Compound Name: *delta-Octalactone*

Cat. No.: *B1662039*

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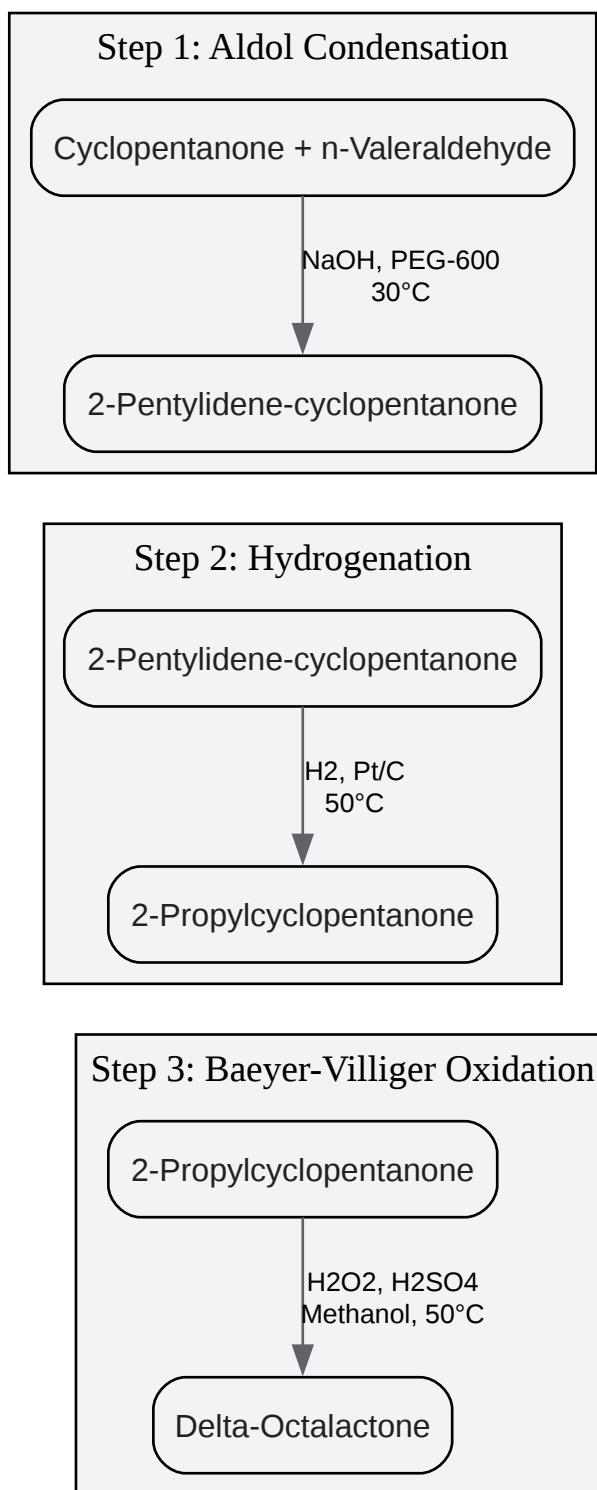
Introduction

Delta-octalactone (C₈H₁₄O₂) is a naturally occurring lactone found in various fruits, such as peaches and apricots, as well as in dairy products.[1] It is a valuable compound in the flavor and fragrance industry, prized for its creamy, coconut-like, and fruity aroma.[2][3] Beyond its sensory applications, **delta-octalactone** and its derivatives are also of interest in medicinal chemistry and drug development due to the prevalence of the lactone motif in biologically active molecules. This document provides detailed protocols for three distinct methods for the chemical synthesis of **delta-octalactone**: a multi-step chemical synthesis, microbial fermentation, and the intramolecular lactonization of 5-hydroxyoctanoic acid.

Method 1: Multi-Step Chemical Synthesis from Cyclopentanone and n-Valeraldehyde

This method involves a three-step sequence: aldol condensation, hydrogenation, and Baeyer-Villiger oxidation. This pathway is a versatile approach for the synthesis of various delta-lactones.

Signaling Pathway/Experimental Workflow



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Caption: Multi-step synthesis of **delta-octalactone**.

Quantitative Data

Step	Reactants	Catalyst / Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1. Aldol Condensation	Cyclopentanone, n-Valeraldehyde	NaOH, PEG-600	Water	30	-	~86	[4]
2. Hydrogenation	2-Pentylidene-cyclopentanone	Pt/C, H ₂	Ethanol	50	~20	~91	[4]
3. Baeyer-Villiger Oxidation	2-Propylcyclopentanone	H ₂ O ₂ , H ₂ SO ₄	Methanol	50	~4	~61	[4]

Note: Yields are based on the synthesis of the closely related delta-decalactone and are representative.

Experimental Protocols

Step 1: Synthesis of 2-Pentylidene-cyclopentanone (Aldol Condensation)

- To a solution of 1% (w/v) sodium hydroxide in water, add cyclopentanone and a phase-transfer catalyst such as polyethylene glycol (PEG-600).
- Stir the mixture and add n-valeraldehyde dropwise at a controlled temperature of 30°C.
- After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).

- Separate the organic layer and wash it with saturated brine and a 5% sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-pentylidene-cyclopentanone.

Step 2: Synthesis of 2-Propylcyclopentanone (Hydrogenation)

- In a hydrogenation reactor, dissolve 2-pentylidene-cyclopentanone in ethanol.
- Add a catalytic amount of platinum on carbon (Pt/C).
- Pressurize the reactor with hydrogen gas and heat to 50°C.
- Maintain the reaction under a hydrogen atmosphere with stirring for approximately 20 hours or until hydrogen uptake ceases.
- Filter off the catalyst and remove the solvent by rotary evaporation.
- Purify the resulting 2-propylcyclopentanone by vacuum distillation.

Step 3: Synthesis of **Delta-Octalactone** (Baeyer-Villiger Oxidation)

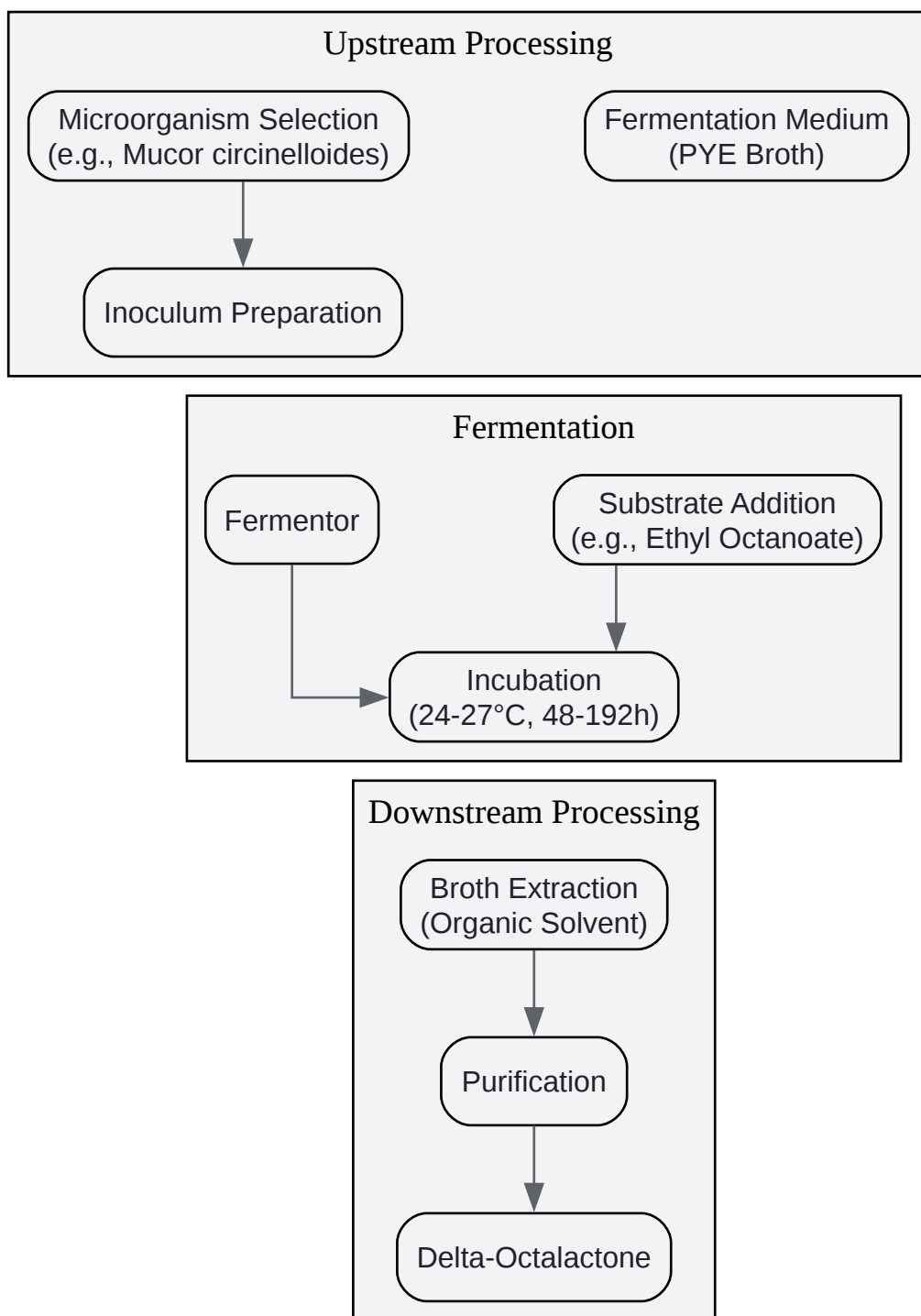
- In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2-propylcyclopentanone in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to 50°C and add 30% hydrogen peroxide dropwise over approximately 2.5 hours.
- After the addition, maintain the temperature and stir for an additional 1.5 hours.
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene).
- Wash the combined organic layers with a 5% sodium bicarbonate solution until neutral, followed by a brine wash.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the final product, **delta-octalactone**, by vacuum distillation.

Method 2: Microbial Fermentation

This method utilizes microorganisms to produce **delta-octalactone** from suitable precursor substrates, offering a "green" and potentially stereoselective route.

Logical Relationships



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Caption: Microbial fermentation workflow for **delta-octalactone**.

Quantitative Data

Microorganism	Substrate	Medium	Incubation Time (h)	Product Concentration	Reference
Mucor circinelloides	Ethyl Octanoate	PYE Broth	48	Trace	[5]
Lactococcus lactis	Vegetable Oil	M17	24-72	0.029–0.16 mg/L (for δ -octadecalactone)	[6][7]
Yarrowia lipolytica	11-Hydroxy Palmitic Acid	-	-	0.4 g/kg (for δ -decalactone)	

Note: Data for **delta-octalactone** is limited; related delta-lactones are presented for comparison.

Experimental Protocol

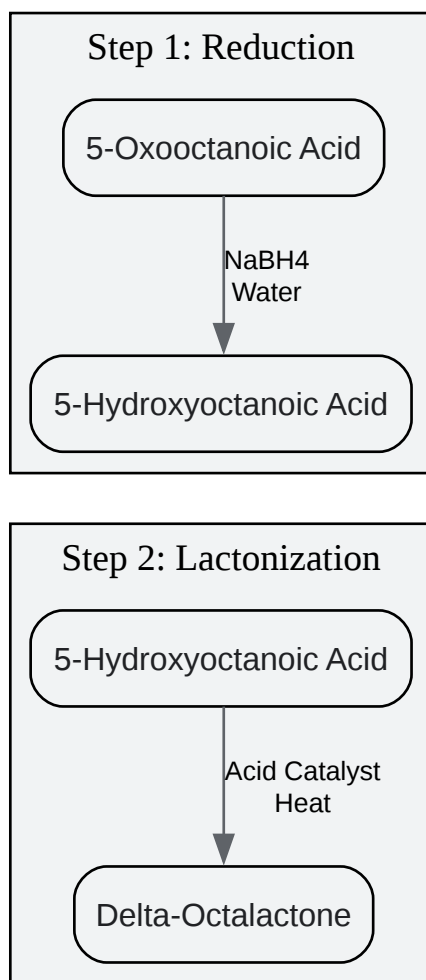
- Inoculum Preparation:
 - Cultivate a culture of *Mucor circinelloides* in a suitable nutrient broth (e.g., Potato Dextrose Broth) to obtain a mature culture.
- Fermentation:
 - Inoculate a fermentor containing sterile Peptone-Yeast Extract (PYE) broth with the prepared inoculum.
 - Allow the culture to establish itself under aerobic conditions at a temperature between 24-27°C.[5]
 - Add the substrate, such as ethyl octanoate, to the fermentation broth. The concentration can range from 0.1% to 5% by weight.[5]

- Continue the fermentation for 48 to 192 hours, maintaining the temperature and aeration. [\[5\]](#)
- Extraction and Purification:
 - After the fermentation period, acidify the broth and extract the lactones using an organic solvent (e.g., ethyl acetate).
 - Separate the organic layer and dry it over anhydrous sodium sulfate.
 - Concentrate the extract under reduced pressure.
 - Purify the **delta-octalactone** from the crude extract using column chromatography or distillation.

Method 3: Intramolecular Lactonization of 5-Hydroxyoctanoic Acid

This method involves the synthesis of the precursor 5-hydroxyoctanoic acid, followed by an acid-catalyzed intramolecular cyclization to form the delta-lactone.

Reaction Pathway



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Caption: Synthesis of **delta-octalactone** via lactonization.

Quantitative Data

Quantitative data for this specific two-step synthesis is not readily available in the literature. The yield of the lactonization step is dependent on the reaction conditions and the efficiency of removing the water byproduct to drive the equilibrium towards the cyclic ester.

Experimental Protocol

Step 1: Synthesis of 5-Hydroxyoctanoic Acid

- Dissolve 5-oxooctanoic acid (or its corresponding ester, which would require a subsequent hydrolysis step) in water or a suitable alcohol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride (NaBH_4) portion-wise while monitoring the temperature.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).
- Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to quench the excess NaBH_4 and neutralize the solution.
- Extract the 5-hydroxyoctanoic acid with an organic solvent such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Intramolecular Lactonization to **Delta-Octalactone**

- Dissolve the crude 5-hydroxyoctanoic acid in a high-boiling point, non-polar solvent like toluene.
- Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.
- Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
- Continue the reaction until no more water is collected.
- Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the resulting **delta-octalactone** by vacuum distillation.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on laboratory conditions and safety considerations. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment.

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